2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

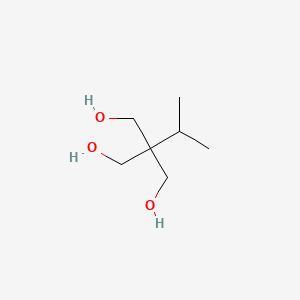

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol is an organic compound with the molecular formula C6H14O3. It is a versatile chemical used in various industrial and scientific applications due to its unique structure and properties. This compound is characterized by the presence of hydroxyl groups, which make it highly reactive and suitable for numerous chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol typically involves the reaction of isobutyraldehyde with formaldehyde in the presence of a base catalyst. The reaction proceeds through a series of steps, including aldol condensation and subsequent hydrogenation, to yield the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency and scalability of the production process. The final product is purified through distillation and crystallization techniques to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles like halides and amines are used in the presence of catalysts such as acids or bases.

Major Products Formed

Oxidation: Formation of aldehydes and ketones.

Reduction: Formation of primary and secondary alcohols.

Substitution: Formation of ethers, esters, and amines.

Scientific Research Applications

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Employed in the synthesis of biologically active molecules and as a stabilizer in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and drug delivery systems.

Industry: Applied in the production of resins, adhesives, and coatings due to its reactive hydroxyl groups.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol involves its interaction with various molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and covalent bonds with other molecules, facilitating chemical reactions and modifications. The compound’s reactivity is primarily attributed to the presence of multiple hydroxyl groups, which serve as nucleophilic sites for various reactions.

Comparison with Similar Compounds

Similar Compounds

Glycerol: Similar in structure but with three hydroxyl groups attached to a three-carbon backbone.

Trimethylolpropane: Contains three hydroxyl groups attached to a propane backbone, similar to 2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol but with different spatial arrangement.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and its isopropyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective.

Biological Activity

2-(Hydroxymethyl)-2-isopropyl-1,3-propanediol, commonly known as propanediol, is a versatile compound that has garnered attention in various fields, including pharmaceuticals and cosmetics. Its unique chemical structure allows it to exhibit significant biological activity, making it a subject of interest for researchers investigating its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H16O3. Its structure features two hydroxymethyl groups and an isopropyl group, contributing to its solubility and interaction with biological systems.

1. Dermal Penetration and Absorption

Research has demonstrated that propanediol can enhance the dermal penetration of various compounds. A study conducted on human cadaver skin revealed that propanediol had a permeability coefficient of 1.50×10−5cm h when applied at a concentration of 1.059 g/ml . This indicates its potential as a penetration enhancer in topical formulations.

| Compound | Permeability Coefficient (cm/h) | Steady-State Flux (µg/cm²/h) |

|---|---|---|

| Propanediol | 1.50×10−5 | 15.9 |

| 1,4-Butanediol | 0.017 | - |

| 1,5-Pentanediol | 0.005 | - |

2. Antimicrobial Activity

Propanediol has been noted for its antimicrobial properties. It exhibits effectiveness against certain pathogens, making it useful in cosmetic formulations where preservation is essential. The compound's ability to disrupt microbial membranes contributes to its efficacy as an antimicrobial agent.

3. Cytotoxicity and Cell Viability

Studies have evaluated the cytotoxic effects of propanediol on various cell lines. It has been shown to have low cytotoxicity at concentrations typically used in cosmetic products, suggesting it is safe for topical use.

Case Study 1: Cosmetic Applications

A clinical evaluation assessed the safety and efficacy of a cosmetic formulation containing propanediol as a solvent and penetration enhancer for active ingredients like hydrocortisone and estradiol. Results indicated a significant increase in drug absorption when combined with propanediol compared to control formulations .

Case Study 2: Pharmaceutical Formulations

In another study focusing on transdermal drug delivery systems, propanediol was used as a vehicle for delivering therapeutic agents through the skin barrier. The findings highlighted its role in enhancing the bioavailability of drugs while maintaining skin integrity .

Properties

IUPAC Name |

2-(hydroxymethyl)-2-propan-2-ylpropane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-6(2)7(3-8,4-9)5-10/h6,8-10H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHYEQYWOYBACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)(CO)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.